REACTION_CXSMILES
|
O[C:2]1[N:7]=[CH:6][N:5]=[C:4]([CH2:8][O:9][CH3:10])[CH:3]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:2]1[N:7]=[CH:6][N:5]=[C:4]([CH2:8][O:9][CH3:10])[CH:3]=1
|
Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
OC1=CC(=NC=N1)COC
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
had been produced
|
Type
|
CUSTOM
|
Details
|
The excess phosphorus oxychloride was removed by distillation in vacuo
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Type
|
ADDITION
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Details
|
the residue was poured into ice-water
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Type
|
EXTRACTION
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Details
|
Extraction with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=N1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |